MAO-B Inhibitory Potency: N-Methyl-4-[(methylamino)methyl]benzamide vs. Clinical MAO-B Inhibitors
N-Methyl-4-[(methylamino)methyl]benzamide inhibits human monoamine oxidase B (MAO-B) with a Ki of 550 nM in competitive inhibition assays using human MAO-B overexpressed in Pichia pastoris [1]. Additional measurements yield IC50 values of 650 nM in recombinant human MAO-B assays and 950 nM in baculovirus-infected insect cell microsomes [1]. By comparison, the clinical MAO-B inhibitors selegiline (IC50 51 nM), rasagiline (IC50 4.43 nM), and safinamide (IC50 98 nM; Ki 100-340 nM) exhibit substantially greater potency [2].
| Evidence Dimension | MAO-B inhibition potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 550 nM; IC50 = 650 nM (recombinant); IC50 = 950 nM (insect cell microsomes) |
| Comparator Or Baseline | Selegiline: IC50 51 nM; Rasagiline: IC50 4.43 nM; Safinamide: IC50 98 nM, Ki 100-340 nM |
| Quantified Difference | 5- to 100-fold lower potency than clinical MAO-B inhibitors |
| Conditions | Human MAO-B; Pichia pastoris expression (Ki); recombinant enzyme (IC50 650 nM); BTI insect cell microsomes (IC50 950 nM) |
Why This Matters
This potency tier positions N-methyl-4-[(methylamino)methyl]benzamide as a moderate-affinity tool compound suitable for probing MAO-B structure-activity relationships without the irreversible binding or high potency of clinical inhibitors that may complicate mechanistic studies.
- [1] BindingDB. BDBM50155318 (CHEMBL3781063). Affinity Data: Ki 550 nM; IC50 650 nM; IC50 950 nM for human MAO-B. View Source
- [2] ScienceDirect / MedChemExpress. Safinamide: IC50 98 nM (MAO-B); Ki 100-340 nM. View Source
